

Spectroscopic comparison of benzoic acid and 4-Ethylbenzoic acid

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Compound of Interest

Compound Name: 4-Ethylbenzoic acid

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A Spectroscopic Showdown: Benzoic Acid vs. 4-Ethylbenzoic Acid

In the realm of analytical chemistry and drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for identification, characterization, and quality control. This guide provides a detailed comparative analysis of the spectroscopic properties of two closely related aromatic carboxylic acids: benzoic acid and **4-ethylbenzoic acid**. By examining their infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, we highlight the subtle yet significant differences arising from the substitution of a proton with an ethyl group on the benzene ring.

At a Glance: Key Spectroscopic Differences

The primary distinction between benzoic acid and **4-ethylbenzoic acid** lies in the presence of the ethyl group in the latter. This structural modification introduces additional signals in the ¹H and ¹³C NMR spectra and alters the fragmentation pattern in mass spectrometry. While the carboxylic acid functional group dominates the IR spectra of both compounds, subtle shifts can be observed.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the IR, NMR, and mass spectra of benzoic acid and **4-ethylbenzoic acid**.



Infrared (IR) Spectroscopy

Functional Group	Benzoic Acid (cm ⁻¹)	4-Ethylbenzoic Acid (cm ⁻¹)
O-H Stretch (Carboxylic Acid)	~3300-2500 (broad)[1]	Similar broad absorption
Aromatic C-H Stretch	~3080-3030[1]	Similar absorption
Aliphatic C-H Stretch	Not Applicable	~2975-2850
C=O Stretch (Carboxylic Acid)	~1700-1680[1]	Similar strong absorption
C=C Stretch (Aromatic)	~1600, ~1450	Similar absorptions
C-O Stretch (Carboxylic Acid)	~1320-1210[1]	Similar absorption
O-H Bend (Carboxylic Acid)	~960-900 (broad)[1]	Similar broad absorption

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

(CDCl₃, δ in ppm)

Proton Environment	Benzoic Acid	4-Ethylbenzoic Acid
-СООН	~10-13 (broad singlet)	~10-13 (broad singlet)
Aromatic H (ortho to -COOH)	~8.1 (doublet)	~8.0 (doublet)
Aromatic H (meta to -COOH)	~7.5 (triplet)	~7.3 (doublet)
Aromatic H (para to -COOH)	~7.6 (triplet)	Not Applicable
-CH ₂ - (Ethyl)	Not Applicable	~2.7 (quartet)
-CH₃ (Ethyl)	Not Applicable	~1.2 (triplet)

13 C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, δ in ppm)



Carbon Environment	Benzoic Acid[2][3][4]	4-Ethylbenzoic Acid
-COOH	~172.6	~172.5
Aromatic C (attached to - COOH)	~129.4	~127.0
Aromatic C (ortho to -COOH)	~130.3	~130.0
Aromatic C (meta to -COOH)	~128.5	~128.8
Aromatic C (para to -COOH)	~133.9	~149.0
-CH ₂ - (Ethyl)	Not Applicable	~29.0
-CH₃ (Ethyl)	Not Applicable	~15.0

Mass Spectrometry (MS) - Electron Ionization (EI)

lon	Benzoic Acid (m/z)[5][6]	4-Ethylbenzoic Acid (m/z) [7][8]
Molecular Ion [M]+	122	150
[M-OH]+	105 (Base Peak)	133
[M-COOH]+ or [C ₆ H ₅]+	77	105 (Base Peak)
[C ₆ H ₅ CO] ⁺	105	Not a major fragment
[M-CH ₃]+	Not Applicable	135

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy (KBr Pellet Method)

 Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground in an agate mortar.[2]



- Mixing: Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar and thoroughly mixed with the ground sample.[2]
- Pellet Formation: The mixture is transferred to a pellet die and compressed under high pressure (typically several tons) using a hydraulic press to form a thin, transparent pellet.[5]
- Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded for correction.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]
- Referencing: A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
- Analysis: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The ¹H and ¹³C NMR spectra are then acquired.

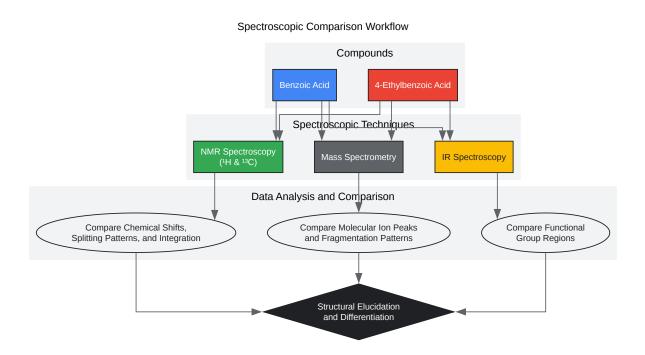
Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
 typically by heating a solid probe to vaporize the sample into the ion source.
- Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Workflow for Spectroscopic Comparison



The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of two chemical compounds.



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